1-Bromo-3-chloro-5-(methoxymethoxy)benzene
Description
1-Bromo-3-chloro-5-(methoxymethoxy)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a chlorine atom at position 3, and a methoxymethoxy (-OCH2OCH3) group at position 5 on the benzene ring. This compound (CAS: 30464-76-7) has been utilized in synthetic organic chemistry, particularly as an intermediate in the development of protease inhibitors and agrochemicals . Its methoxymethoxy group introduces steric bulk and electron-donating properties, which influence reactivity in cross-coupling reactions and electrophilic substitutions.
Properties
Molecular Formula |
C8H8BrClO2 |
|---|---|
Molecular Weight |
251.50 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8BrClO2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3 |
InChI Key |
SACRBMJZHWDACD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-5-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the bromination and chlorination of a methoxymethoxy-substituted benzene derivative. The general steps include:
Methoxymethoxylation: Starting with a benzene derivative, a methoxymethoxy group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).
Bromination: The methoxymethoxy-substituted benzene is then brominated using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Finally, the brominated compound is chlorinated using chlorine gas (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2).
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-3-chloro-5-(methoxymethoxy)benzene would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) would be essential to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-5-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove halogen atoms or to convert the methoxymethoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent, often under reflux conditions.
Reduction: Carried out in anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include substituted benzene derivatives with hydroxyl, alkoxy, or amino groups.
Oxidation: Products can include benzaldehyde or benzoic acid derivatives.
Reduction: Products can include dehalogenated benzene or benzene with hydroxyl groups.
Scientific Research Applications
1-Bromo-3-chloro-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates. Its derivatives may exhibit pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through nucleophilic substitution, oxidation, or reduction. In biological systems, its activity would be determined by its interaction with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related analogs, focusing on substituent effects, synthesis, and applications:
Spectroscopic and Physical Properties
- NMR Analysis :
- Stability : The methoxymethoxy group’s sensitivity to acidic hydrolysis may limit the compound’s utility compared to cyclopropylmethoxy or trifluoropropoxy analogs, which are more robust .
Commercial and Industrial Relevance
- Availability : The target compound’s discontinued status contrasts with analogs like 1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene, which is actively marketed with ≥97% purity .
- Cost-Effectiveness : Fluorinated or cyclopropane-containing analogs may offer better cost-performance ratios due to streamlined synthesis and stability .
Biological Activity
1-Bromo-3-chloro-5-(methoxymethoxy)benzene, with the CAS number 2023712-88-9, is a halogenated aromatic compound notable for its potential biological activities. Its molecular formula is CHBrClO, and it has a molecular weight of approximately 251.51 g/mol. This compound is characterized by the presence of bromine and chlorine substituents, as well as a methoxymethoxy group, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBrClO |
| Molecular Weight | 251.51 g/mol |
| CAS Number | 2023712-88-9 |
| IUPAC Name | 1-bromo-3-chloro-5-(methoxymethoxy)benzene |
| Purity | 96% |
Anticancer Properties
Research indicates that halogenated aromatic compounds, including derivatives like 1-bromo-3-chloro-5-(methoxymethoxy)benzene, may exhibit significant anticancer properties. These compounds can interfere with various signaling pathways associated with cancer cell proliferation and survival.
- Mechanism of Action : The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in tumorigenesis, such as the NF-κB and STAT3 pathways. These pathways are crucial in regulating inflammation and cell survival in cancer cells .
-
Case Studies :
- A study highlighted that similar compounds with methoxy groups can enhance anticancer activity by influencing cellular transport mechanisms and bioavailability, suggesting that modifications in structure could lead to improved efficacy against cancer cells .
- Another investigation into chalcone derivatives showed that methoxy substitutions can significantly enhance their anticancer properties, indicating a potential parallel for 1-bromo-3-chloro-5-(methoxymethoxy)benzene .
Antimicrobial Activity
Compounds with similar structures have been reported to exhibit antimicrobial properties. The presence of halogen atoms often enhances the biological activity against various pathogens.
Other Biological Activities
Beyond anticancer and antimicrobial effects, there is evidence that compounds in this class may also exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
